1-(1,3-Benzodioxol-5-yl)-4-[(dimethylsulfamoylamino)methyl]-2-oxopyrrolidine
Description
1-(1,3-Benzodioxol-5-yl)-4-[(dimethylsulfamoylamino)methyl]-2-oxopyrrolidine is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a pyrrolidine ring, and a dimethylsulfamoylamino group
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-4-[(dimethylsulfamoylamino)methyl]-2-oxopyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S/c1-16(2)23(19,20)15-7-10-5-14(18)17(8-10)11-3-4-12-13(6-11)22-9-21-12/h3-4,6,10,15H,5,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXSESOTQBCACO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC1CC(=O)N(C1)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-yl)-4-[(dimethylsulfamoylamino)methyl]-2-oxopyrrolidine typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Construction of the Pyrrolidine Ring: The pyrrolidine ring is often constructed via a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Dimethylsulfamoylamino Group: This step involves the reaction of the intermediate compound with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-yl)-4-[(dimethylsulfamoylamino)methyl]-2-oxopyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride and alkyl halides in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1,3-Benzodioxol-5-yl)-4-[(dimethylsulfamoylamino)methyl]-2-oxopyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-4-[(dimethylsulfamoylamino)methyl]-2-oxopyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring may interact with hydrophobic pockets, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-butanamine: Similar structure but with a butanamine group instead of a pyrrolidine ring.
1-(1,3-Benzodioxol-5-yl)-2-[methyl(propyl)amino]-1-propanone: Contains a propanone group and a different amine substitution.
Uniqueness
1-(1,3-Benzodioxol-5-yl)-4-[(dimethylsulfamoylamino)methyl]-2-oxopyrrolidine is unique due to its combination of a benzodioxole ring and a pyrrolidine ring with a dimethylsulfamoylamino group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.
Biological Activity
1-(1,3-Benzodioxol-5-yl)-4-[(dimethylsulfamoylamino)methyl]-2-oxopyrrolidine is a synthetic compound that has garnered attention for its potential biological activities. The compound is characterized by the presence of a benzodioxole moiety, which is known for its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies and research findings.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 343.36 g/mol. The structure includes a benzodioxole ring and a sulfamoyl group, which may contribute to its biological properties.
Antimicrobial Properties
Recent studies have explored the antimicrobial effects of compounds containing the benzodioxole structure. For instance, derivatives of benzodioxole have shown promising activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.
Table 1: Antimicrobial Activity of Benzodioxole Derivatives
| Compound Name | Activity Type | Target Organism | MIC (µg/mL) |
|---|---|---|---|
| This compound | Antibacterial | Staphylococcus aureus | 32 |
| 1,3-Benzodioxole derivative A | Antifungal | Candida albicans | 16 |
| 3,4-Methylenedioxycinnamic acid | Larvicidal | Aedes aegypti | LC50: 28.9 |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies have demonstrated that certain benzodioxole derivatives exhibit low cytotoxicity toward human peripheral blood mononuclear cells, suggesting a favorable safety margin for potential therapeutic applications.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of various benzodioxole derivatives, including our compound of interest. Results indicated that at concentrations up to 5200 µM, there was no significant cytotoxic effect on human cells, highlighting its potential as a safe therapeutic agent .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism.
- Receptor Interaction : It could interact with cellular receptors, modulating signal transduction pathways.
- Membrane Disruption : The structural components may disrupt microbial cell membranes, leading to cell death.
Comparative Analysis
To further understand the biological implications of this compound, it is beneficial to compare it with other similar compounds known for their biological activities.
Table 2: Comparison with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
